Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule-destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. Fosbretabulin disodium is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosbretabulin disodium is synthesized from combretastatin A-4. The synthesis involves the phosphorylation of combretastatin A-4 to produce the disodium phosphate salt. The reaction conditions typically involve the use of phosphoric acid and sodium hydroxide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of fosbretabulin disodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Fosbretabulin disodium undergoes several types of chemical reactions, including:
Dephosphorylation: In vivo, fosbretabulin disodium is dephosphorylated to its active form, combretastatin A-4.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its primary applications.
Common Reagents and Conditions
Dephosphorylation: This reaction occurs naturally in the body and does not require external reagents.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The primary product formed from the dephosphorylation of fosbretabulin disodium is combretastatin A-4, which is the active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Fosbretabulin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule dynamics and vascular-targeting agents.
Biology: Employed in research on cell division and apoptosis due to its microtubule-destabilizing properties.
Medicine: Investigated for its potential in treating various cancers, including anaplastic thyroid cancer and non-small cell lung cancer
Industry: Utilized in the development of new vascular-targeting therapies and anti-cancer drugs.
Mechanism of Action
Fosbretabulin disodium exerts its effects by binding to tubulin dimers and preventing microtubule polymerization. This results in mitotic arrest and apoptosis in endothelial cells. The compound selectively targets endothelial cells in tumor vasculature, leading to a rapid reduction in tumor blood flow and increased cellular necrosis . The molecular targets include tubulin and vascular endothelial-cadherin signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: The active metabolite of fosbretabulin disodium, with similar microtubule-destabilizing properties.
Combretastatin A-4 tromethamine: Another salt form of combretastatin A-4 with similar therapeutic effects.
Uniqueness
Fosbretabulin disodium is unique due to its prodrug nature, allowing for better solubility and bioavailability compared to its active metabolite, combretastatin A-4. This makes it more suitable for clinical applications and enhances its therapeutic potential .
Biological Activity
Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate, commonly referred to as fosbretabulin disodium, is a synthetic compound with notable biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H19Na2O8P
- Molecular Weight : 446.343 g/mol
- CAS Number : 168555-66-6
- IUPAC Name : Disodium; [2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
The compound's structure features multiple methoxy groups and a phosphate moiety which enhance its solubility and bioavailability compared to other similar compounds. Its structural resemblance to natural stilbenoid phenols contributes to its biological activity, particularly in targeting cancer cells.
Fosbretabulin disodium acts primarily as a microtubule-destabilizing agent , which is crucial for its anti-cancer properties. The mechanism includes:
- Disruption of Microtubule Dynamics : Similar to combretastatin A-4, fosbretabulin interferes with tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Vascular Targeting : It selectively targets tumor vasculature, causing central necrosis within tumors by disrupting blood supply . This mechanism enhances the efficacy of conventional chemotherapeutic agents.
Anticancer Activity
Fosbretabulin has shown significant antiproliferative effects across various cancer cell lines. Some key findings include:
- Inhibition of Cancer Cell Proliferation : Studies indicate that fosbretabulin exhibits IC50 values in the nanomolar range against several cancer types, including HeLa and A549 cells .
- Induction of Apoptosis : The compound has been shown to induce apoptosis through mitochondrial depolarization and activation of caspase pathways . For instance, treatment with fosbretabulin led to an increase in cleaved caspase-9 levels and a decrease in Bcl-2 expression, indicating a shift towards pro-apoptotic signaling.
Case Studies
- Zebrafish Model : In vivo studies using zebrafish demonstrated that fosbretabulin effectively inhibited tumor growth by disrupting endothelial cell function and promoting apoptosis in the surrounding tumor microenvironment .
- Cell Cycle Arrest : Research indicates that treatment with fosbretabulin causes G2/M phase arrest in treated cancer cells. This was evidenced by flow cytometry analysis showing significant accumulation of cells in this phase following treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Combretastatin A-4 | High | Anti-cancer | Potent microtubule destabilizer |
Fosbretabulin disodium | Identical | Anti-cancer | Water-soluble prodrug |
3,4-Dimethoxystilbene | Moderate | Antioxidant | Lacks phosphate group |
Fosbretabulin's unique combination of methoxy groups and phosphate moiety enhances its solubility and biological activity compared to these compounds.
Properties
IUPAC Name |
disodium;[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNQMUVMEIGUJW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Na2O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.